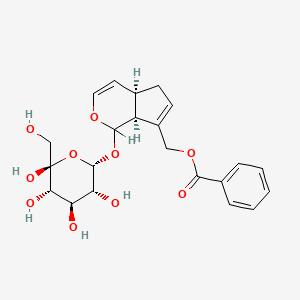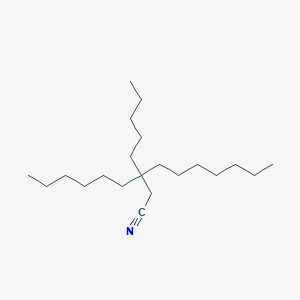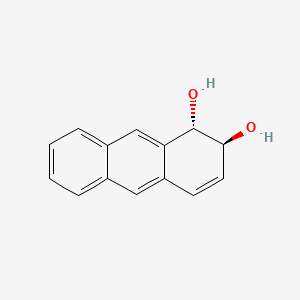
1,2-Anthracenediol, 1,2-dihydro-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Anthracenediol, 1,2-dihydro-, trans-: is a chemical compound with the molecular formula C14H12O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups attached to the first and second carbon atoms of the anthracene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Anthracenediol, 1,2-dihydro-, trans- can be synthesized through several methods. One common approach involves the reduction of 1,2-anthraquinone using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. The reaction typically occurs at room temperature and yields the desired diol product.
Industrial Production Methods: Industrial production of 1,2-Anthracenediol, 1,2-dihydro-, trans- may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Anthracenediol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,2-anthraquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of anthracene.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 1,2-Anthraquinone.
Reduction: Anthracene.
Substitution: Esters of 1,2-Anthracenediol.
Aplicaciones Científicas De Investigación
1,2-Anthracenediol, 1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s structural properties make it useful in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Anthracenediol, 1,2-dihydro-, trans- involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic ring system allows it to participate in π-π interactions with other aromatic compounds, affecting their behavior in chemical and biological systems.
Comparación Con Compuestos Similares
1,2-Anthraquinone: An oxidized form of 1,2-Anthracenediol.
Anthracene: The parent hydrocarbon of 1,2-Anthracenediol.
1,2-Anthracenediol, 1,2-dihydro-, cis-: A stereoisomer of the trans- compound.
Uniqueness: 1,2-Anthracenediol, 1,2-dihydro-, trans- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The trans- configuration of the hydroxyl groups can lead to different physical and chemical properties compared to its cis- counterpart.
Propiedades
Número CAS |
82311-44-2 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |
Clave InChI |
UJETWGFPSGKAAS-KBPBESRZSA-N |
SMILES isomérico |
C1=CC=C2C=C3[C@@H]([C@H](C=CC3=CC2=C1)O)O |
SMILES canónico |
C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)

![N'-[(2Z)-5,5,6,6,7,7,7-heptafluoro-4-oxohept-2-en-2-yl]benzohydrazide](/img/structure/B14155465.png)

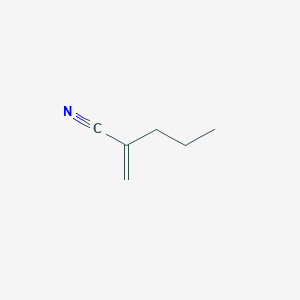
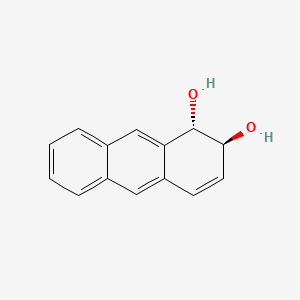
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
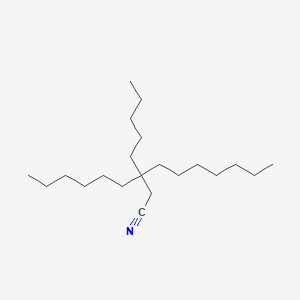

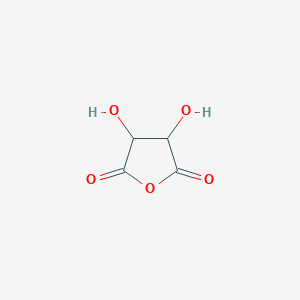
![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
